molecular formula C14H21N5O B2606656 N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide CAS No. 1376236-73-5

N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide

Número de catálogo B2606656
Número CAS: 1376236-73-5
Peso molecular: 275.356
Clave InChI: UFSKJJDGORBPLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA is a selective agonist of the A1 adenosine receptor, which is involved in various physiological processes such as cardiovascular function, neurotransmission, and inflammation.

Aplicaciones Científicas De Investigación

CCPA has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, CCPA has been shown to have cardioprotective effects by reducing myocardial injury during ischemia-reperfusion injury. In neurodegenerative disorders such as Alzheimer's disease, CCPA has been shown to improve cognitive function and reduce neuroinflammation. In cancer, CCPA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Mecanismo De Acción

CCPA exerts its effects through the activation of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the subsequent reduction in cyclic AMP levels. This results in various downstream effects, including the inhibition of neurotransmitter release, the reduction of heart rate and contractility, and the inhibition of inflammatory responses.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects, including the reduction of myocardial injury during ischemia-reperfusion injury, the improvement of cognitive function in Alzheimer's disease, and the inhibition of tumor growth in cancer. In addition, CCPA has been shown to have anti-inflammatory effects, reduce oxidative stress, and promote cell survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CCPA has several advantages for lab experiments, including its high selectivity for the A1 adenosine receptor, its stability in various experimental conditions, and its ability to penetrate the blood-brain barrier. However, CCPA also has some limitations, including its relatively low potency compared to other A1 receptor agonists and its potential for off-target effects at higher concentrations.

Direcciones Futuras

There are several future directions for the study of CCPA, including the development of more potent and selective A1 receptor agonists, the investigation of the effects of CCPA in other disease models, and the elucidation of the molecular mechanisms underlying its effects. In addition, the potential of CCPA as a therapeutic agent in combination with other drugs or therapies should be explored further.
Conclusion
In conclusion, CCPA is a chemical compound with significant potential for therapeutic applications in various disease models. Its selective activation of the A1 adenosine receptor and its various biochemical and physiological effects make it a promising target for future research. However, further studies are needed to fully understand its mechanism of action and to develop more potent and selective A1 receptor agonists.

Métodos De Síntesis

CCPA can be synthesized through a multistep process involving the reaction of cyclohexanone with malononitrile, followed by the addition of 1-(2-bromoethyl)pyrazole and the subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with chloroacetic acid.

Propiedades

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-pyrazol-1-ylethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c15-12-14(5-2-1-3-6-14)18-13(20)11-16-8-10-19-9-4-7-17-19/h4,7,9,16H,1-3,5-6,8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSKJJDGORBPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.